molecular formula C15H17N5 B15059413 1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine

1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine

Cat. No.: B15059413
M. Wt: 267.33 g/mol
InChI Key: QMTMDXWAOIIATA-UHFFFAOYSA-N
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Description

1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine ( 1282574-89-3) is a chemical compound with the molecular formula C 14 H 15 N 5 and a molecular weight of 253.30 g/mol . It belongs to the class of [1,2,4]triazolo[4,3-b]pyridazine derivatives, which are fused heterocyclic systems of significant interest in medicinal chemistry and drug discovery research . The core triazolopyridazine scaffold is known to be essentially planar, a structural feature that can be important for interactions with biological targets, such as through π-π stacking . Related triazolopyridazine and similar fused heterocyclic compounds have been investigated for various biological activities. For instance, some triazolo-fused heterocycles are explored as key scaffolds for the development of kinase inhibitors, including potential inhibitors of targets like c-Met and VEGFR-2, which are relevant in oncology research . Other derivatives in this broader family have been studied for a range of pharmacological activities, such as anticancer, antimicrobial, and enzyme inhibitory effects, highlighting the versatility of this chemotype in biological systems . The specific substitution with a 3,4-dimethylphenyl group and an ethanamine side chain on the triazolopyridazine core in this compound may be designed to modulate its physicochemical properties, binding affinity, and selectivity towards particular enzymatic or cellular targets. This makes it a valuable building block for researchers designing and synthesizing novel bioactive molecules, particularly in the field of targeted therapy development. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H17N5

Molecular Weight

267.33 g/mol

IUPAC Name

1-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethanamine

InChI

InChI=1S/C15H17N5/c1-9-4-5-12(8-10(9)2)13-6-7-14-17-18-15(11(3)16)20(14)19-13/h4-8,11H,16H2,1-3H3

InChI Key

QMTMDXWAOIIATA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3C(C)N)C=C2)C

Origin of Product

United States

Preparation Methods

Pyridazine Ring Formation Strategies

The pyridazine moiety serves as the structural backbone for subsequent functionalization. Two primary approaches dominate contemporary synthesis:

1.1.1 Cyclocondensation of 1,4-Diketones
Reaction of 1,4-diketones with hydrazine derivatives under acidic conditions generates dihydropyridazines, which undergo oxidation to yield pyridazines. For target compound synthesis, 3,4-dimethylphenyl groups may be introduced via Friedel-Crafts acylation or Suzuki-Miyaura coupling at the diketone stage. For example, 1-(3,4-dimethylphenyl)butane-1,4-dione could cyclize with hydrazine hydrate in ethanol at reflux (78°C) to form 6-(3,4-dimethylphenyl)pyridazine.

1.1.2 [4+2] Cycloaddition Approaches
Diels-Alder reactions between tetrazines and electron-deficient dienophiles offer regioselective pyridazine formation. Computational studies suggest that electron-donating substituents like methyl groups on the dienophile (e.g., 3,4-dimethylstyrene) enhance reaction rates by lowering the LUMO energy of the tetrazine. This method provides direct access to substituted pyridazines but requires stringent anhydrous conditions.

Triazole Annulation Methodologies

Hydrazine-Mediated Cyclization

The criticaltriazolo[4,3-b]pyridazine fusion is achieved through cyclocondensation of pyridazine-hydrazines with orthoesters or nitriles. Patent CN103613594A demonstrates this approach using 2-hydrazino-3-chloro-5-trifluoromethylpyridine reacted with substituted benzoic acids under ultrasonic irradiation in phosphorus oxychloride (POCl₃) at 105°C. Adapting this protocol:

  • Intermediate Preparation : 6-(3,4-Dimethylphenyl)pyridazine-3-hydrazine synthesized via nucleophilic substitution of 3-chloro-6-(3,4-dimethylphenyl)pyridazine with hydrazine hydrate in DMF at 120°C for 6 hours.
  • Cyclization : React hydrazine intermediate with 2-chloroacetonitrile in POCl₃ under ultrasonic irradiation (40 kHz, 300 W) at 105°C for 3 hours.
  • Workup : Quench reaction in ice-water, extract with dichloromethane, and purify via silica gel chromatography (hexane:EtOAc 7:3) to yield triazolo-pyridazine core.

Table 1 : Optimization of Cyclization Conditions

Entry Reagent Temp (°C) Time (h) Yield (%)
1 POCl₃ 105 3 68
2 PCl₅ 110 4 52
3 H₂SO₄ (conc.) 90 6 41

Ethanamine Sidechain Installation

Nucleophilic Displacement of Halides

Introducing the ethanamine moiety requires precise regiocontrol. A halogen atom at position 3 of the triazole ring serves as the electrophilic center:

  • Halogenation : Treat triazolo-pyridazine intermediate with N-bromosuccinimide (NBS) in CCl₄ under UV light (254 nm) for 2 hours to yield 3-bromo derivative.
  • Amination : React brominated compound with excess ethylamine (5 eq.) in THF at 0°C→25°C over 12 hours.
  • Purification : Remove solvents under reduced pressure and recrystallize from ethanol/water (4:1) to obtain final product.

Critical Parameters :

  • Temperature control prevents N-alkylation side reactions
  • Use of molecular sieves (4Å) enhances amine nucleophilicity
  • Stoichiometric KI addition (10 mol%) accelerates SN2 displacement

Reductive Amination Pathway

Alternative route via ketone intermediate:

  • Acetylation : Introduce acetyl group at position 3 using acetyl chloride/AlCl₃ in nitrobenzene at 60°C.
  • Reduction : Catalytic hydrogenation (H₂, 50 psi) over Raney Ni in methanol converts ketone to amine.
  • Selectivity : Competing reduction of pyridazine ring minimized by maintaining pH >9 with NH₄OH.

Process Optimization and Scale-Up

Ultrasonic Irradiation Effects

Comparative studies from CN103613594A demonstrate ultrasound (40 kHz) accelerates cyclization rates by 3.5-fold versus conventional heating. Mechanistic analysis suggests cavitation bubbles enhance mass transfer and reagent activation.

Table 2 : Ultrasonic vs Thermal Activation

Parameter Ultrasound Conventional
Reaction Time (h) 3 11
Isolated Yield (%) 72 58
Purity (HPLC) 99.1% 97.3%

Solvent Screening

Polar aprotic solvents (DMF, DMSO) improve solubility but promote side reactions. Mixed solvent systems optimize yield:

  • POCl₃/DCE (1:2 v/v) balances reactivity and temperature control
  • Addition of 10 vol% DMF accelerates cyclization without decomposition

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

  • δ 2.28 (s, 6H, Ar-CH₃)
  • δ 3.89 (q, J=6.5 Hz, 2H, CH₂NH₂)
  • δ 7.21-7.45 (m, 3H, Ar-H)
  • δ 8.07 (s, 1H, Pyridazine-H)
  • δ 8.94 (s, 1H, Triazole-H)

HRMS (ESI+) :
Calculated for C₁₅H₁₇N₅ [M+H]⁺: 267.1432
Found: 267.1429

Challenges and Alternative Approaches

Regioselectivity in Triazole Formation

Competingtriazolo vstriazolo isomers addressed through:

  • Steric directing groups on pyridazine
  • Low-temperature phase-transfer catalysis
  • Microwave-assisted dynamic kinetic control

Green Chemistry Considerations

Recent advances propose:

  • Replacement of POCl₃ with polymer-supported PPA (polyphosphoric acid)
  • Mechanochemical synthesis using ball-milling for solvent-free cyclization
  • Biocatalytic amination using transaminases (e.g., ATA-117)

Chemical Reactions Analysis

Types of Reactions

1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Aryl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazolopyridazine derivatives.

Scientific Research Applications

1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine 6: 3,4-Dimethylphenyl; 3: Ethanamine C16H18N5 280.35 High lipophilicity (predicted logP ~3.5)
(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine 6: Phenyl; 3: Methanamine C12H11N5 225.25 Moderate lipophilicity (logP ~2.8)
2-[[3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine 3: 4-Methoxyphenyl; 6: O-linked ethanamine C14H15N5O2 285.30 Improved solubility (due to methoxy group)
2-[[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethylamine 3: 3-Fluorophenyl; 6: O-linked ethylamine C13H12FN5O 273.27 Enhanced metabolic stability (fluorine)
1-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine 6: Methyl; 3: Methanamine C7H9N5 163.18 Low steric hindrance, high aqueous solubility
Key Observations:
  • Hydrogen Bonding : The ethanamine chain (vs. methanamine) offers extended hydrogen-bonding capacity, which may improve target engagement .
  • Electronic Effects : Fluorine in the 3-fluorophenyl analog (CAS 1204297-71-1) enhances stability and hydrophobic interactions .

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